molecular formula C17H16 B1615939 1,2,4-Trimethylphenanthrene CAS No. 23189-64-2

1,2,4-Trimethylphenanthrene

Cat. No.: B1615939
CAS No.: 23189-64-2
M. Wt: 220.31 g/mol
InChI Key: QADBXFVBJIVDGK-UHFFFAOYSA-N
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Description

1,2,4-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16. It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 4 positions. This compound is part of the larger family of alkylated phenanthrenes, which are known for their presence in fossil fuels and their role in various chemical processes .

Scientific Research Applications

1,2,4-Trimethylphenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research on its biological effects helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.

    Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the understanding of cancer development and prevention.

    Industry: It is used in the production of dyes, plastics, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylphenanthrene can be synthesized through the Haworth phenanthrene synthesis, which involves the transformation of naphthalene derivatives into phenanthrene derivatives. The process includes several key steps:

    Friedel-Crafts Acylation: This step involves the acylation of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product undergoes reduction, typically using Clemmensen reduction (zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (hydrazine and a strong base).

    Cyclization: The final step involves cyclization to form the phenanthrene core.

Industrial Production Methods: Industrial production of this compound often involves the alkylation of phenanthrene with methylating agents under controlled conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

1,2,4-Trimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, such as phenanthrenequinone, using oxidizing agents like chromic acid.

    Reduction: Reduction of this compound can yield dihydro derivatives using hydrogen gas and a catalyst like Raney nickel.

    Electrophilic Halogenation: Halogenation, such as bromination, occurs at specific positions on the phenanthrene ring, typically yielding 9-bromophenanthrene.

    Aromatic Sulfonation: Sulfonation with sulfuric acid produces sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethylphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The compound’s effects are mediated through pathways involving oxidative stress and the activation of specific enzymes that metabolize polycyclic aromatic hydrocarbons .

Comparison with Similar Compounds

1,2,4-Trimethylphenanthrene is compared with other alkylated phenanthrenes such as:

  • 1,4,5-Trimethylphenanthrene
  • 1,6,7-Trimethylphenanthrene
  • Phenanthrene

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the impact of methylation on phenanthrene derivatives .

Properties

IUPAC Name

1,2,4-trimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-10-12(2)17-15(13(11)3)9-8-14-6-4-5-7-16(14)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBXFVBJIVDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177763
Record name 1,2,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23189-64-2
Record name 1,2,4-Trimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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